Mesityllithium

Carbolithiation Heterocycle Synthesis Halogen-Metal Exchange

Mesityllithium (2,4,6-trimethylphenyllithium) is a specialized organolithium reagent distinguished from conventional alkyl- and aryllithiums by its unique monomeric aggregation state in THF solution and its pronounced non-nucleophilic, strongly basic character. The steric bulk conferred by its three ortho-methyl groups fundamentally alters its reactivity profile, enabling chemoselective deprotonation and halogen–lithium exchange reactions in the presence of electrophilic functional groups (e.g., esters, carbonyls) that would otherwise be attacked by more nucleophilic lithium reagents.

Molecular Formula C9H11Li
Molecular Weight 126.2 g/mol
CAS No. 5806-59-7
Cat. No. B1247292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesityllithium
CAS5806-59-7
Synonymsmesityllithium
Molecular FormulaC9H11Li
Molecular Weight126.2 g/mol
Structural Identifiers
SMILES[Li+].CC1=CC(=[C-]C(=C1)C)C
InChIInChI=1S/C9H11.Li/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1
InChIKeyRQLKAKQYERUOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesityllithium (CAS 5806-59-7): A Sterically Hindered, Non-Nucleophilic Organolithium Base for Chemoselective Synthesis


Mesityllithium (2,4,6-trimethylphenyllithium) is a specialized organolithium reagent distinguished from conventional alkyl- and aryllithiums by its unique monomeric aggregation state in THF solution and its pronounced non-nucleophilic, strongly basic character [1]. The steric bulk conferred by its three ortho-methyl groups fundamentally alters its reactivity profile, enabling chemoselective deprotonation and halogen–lithium exchange reactions in the presence of electrophilic functional groups (e.g., esters, carbonyls) that would otherwise be attacked by more nucleophilic lithium reagents [2]. Its well-defined solid-state structure, characterized as a solvent-free polymeric chain of [LiMes]₂ dimers, provides a foundation for understanding its solution behavior [3].

Why Generic Organolithium Reagents Cannot Substitute Mesityllithium in Chemoselective and Sterically Demanding Transformations


Attempting to replace mesityllithium with common organolithium reagents such as n-butyllithium, tert-butyllithium, or LDA in sensitive synthetic sequences frequently results in side reactions, low yields, or complete failure due to fundamental differences in aggregation, nucleophilicity, and steric profile. While n-BuLi and t-BuLi are powerful nucleophiles and bases, they often undergo competing addition to electrophilic carbonyls or esters [1]. LDA, though less nucleophilic, is a strong base but can still engage in unwanted side reactions with certain substrates and exhibits different aggregation behavior [2]. Mesityllithium's monomeric nature in THF and its sterically shielded carbanion center specifically enable it to act as a pure proton abstractor or halogen–metal exchange agent without participating in nucleophilic addition, a critical distinction validated by direct comparative studies .

Quantitative Differentiation of Mesityllithium Against Leading Alternatives: A Comparative Evidence Guide for Procurement


Halogen–Lithium Exchange: Higher Yields and Avoidance of Side Reactions vs. tert-Butyllithium in Heterocycle Synthesis

In the synthesis of pyrrolo[1,2-b]isoquinolines via iodine–lithium exchange on 2-alkenyl-substituted N-(o-iodobenzyl)pyrroles, mesityllithium (MesLi) provided the desired cyclized products in yields of 80-92%. In contrast, the use of tert-butyllithium (t-BuLi) under analogous conditions resulted in a competing addition of t-BuLi to the unsubstituted olefin, leading to significant side products and lower yields of the target heterocycle .

Carbolithiation Heterocycle Synthesis Halogen-Metal Exchange

Chemoselective Lithiation: Tolerance of Ester Functionality vs. n-Butyllithium and t-Butyllithium

Mesityllithium enables the preparation of aryllithium intermediates bearing a tert-butoxycarbonyl (Boc) ester group. This intermediate is stable at -78 °C and reacts with various electrophiles without self-condensation. Standard lithiating agents such as n-butyllithium or tert-butyllithium cannot be used for this transformation because they rapidly attack the electrophilic ester carbonyl, leading to decomposition [1].

Chemoselective Lithiation Pharmaceutical Synthesis Functional Group Tolerance

Aggregation State: Monomer in THF vs. Oligomeric Aggregates of n-Butyllithium and Phenyllithium

In tetrahydrofuran (THF) solution, mesityllithium exists exclusively as a monomer, as established by NMR and cryoscopic studies. This contrasts sharply with n-butyllithium, which forms tetrameric or hexameric aggregates in solution, and phenyllithium, which exists as a monomer-dimer equilibrium mixture under similar conditions [1].

Organolithium Aggregation Mechanistic Studies Reactivity

Non-Nucleophilic Basicity: Exclusive Deprotonation vs. Nucleophilic Addition of n-BuLi, t-BuLi, and PhLi

Mesityllithium is classified alongside trityllithium as one of the only two non-nucleophilic organolithium compounds capable of deprotonating carbonyl and carboxyl compounds. Other common organolithium reagents such as n-butyllithium, sec-butyllithium, tert-butyllithium, and phenyllithium are intrinsically nucleophilic and will add to carbonyl groups, rendering them unsuitable for applications requiring pure basicity without nucleophilic attack [1].

Non-Nucleophilic Base Enolate Chemistry Selective Deprotonation

Solid-State Structure: Solvent-Free Polymeric Chain vs. Solvated Aggregates of Other Aryllithiums

The donor-free solid-state structure of mesityllithium, determined by X-ray powder diffraction, consists of C₂Li₂ rings composed of two LiMes units that interact with adjacent [LiMes]₂ dimers, forming a polymeric infinite chain along the crystallographic c-axis (monoclinic, space group P2₁/n). This structure features short contacts between the carbon atoms of the mesityl rings and the lithium atoms of neighboring dimers [1]. This is a unique structural motif among simple aryllithiums, which are typically isolated as solvated aggregates.

Solid-State Structure X-ray Crystallography Donor-Free Organolithium

Optimal Application Scenarios for Mesityllithium Driven by Evidence-Based Differentiation


Synthesis of Ester-Functionalized Aryllithium Intermediates

Mesityllithium is the reagent of choice for generating aryllithium species that bear sensitive alkoxycarbonyl (ester) groups via halogen–lithium exchange. As demonstrated, it uniquely tolerates tert-butoxycarbonyl-protected aryl iodides at -78 °C, enabling subsequent reactions with electrophiles without self-condensation. This capability is not shared by n-butyllithium or tert-butyllithium, which would instead attack the ester carbonyl [1]. This scenario is critical for the synthesis of complex pharmaceutical intermediates, such as precursors to camptothecin, where functional group integrity must be maintained .

Halogen–Lithium Exchange/Cyclization Cascades for Heterocycle Construction

Mesityllithium is the superior reagent for initiating iodine–lithium exchange in substrates bearing pendant alkenes, followed by intramolecular carbolithiation to construct fused nitrogen heterocycles (e.g., pyrroloisoquinolines). It achieves yields of 80-92%, significantly outperforming tert-butyllithium, which suffers from competing intermolecular addition to the alkene [1]. This differential performance is paramount in medicinal chemistry programs targeting novel heterocyclic scaffolds, where yield and purity of advanced intermediates directly impact project timelines and costs.

Regioselective Deprotonation of Complex Heteroaromatics

Mesityllithium is employed as a non-nucleophilic base for the regioselective deprotonation of heteroaromatic systems, particularly when other organolithium reagents would lead to nucleophilic addition or undesired side reactions. Its use has been demonstrated in the selective C-5 deprotonation of (S)-6-methoxynicotine at 0 °C [1] and as a key step in the synthesis of luotonin A via directed ortho-lithiation . In these scenarios, the monomeric, non-nucleophilic character of mesityllithium is essential for achieving the desired site-selectivity without compromising sensitive functional groups.

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